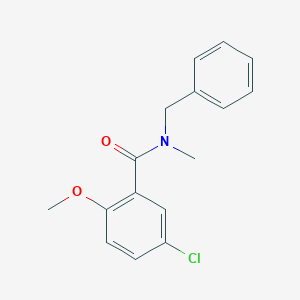

![molecular formula C17H21NO3 B5519342 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 5857-40-9](/img/structure/B5519342.png)

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as GSK-3 inhibitor 9, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This spirocyclic compound has been found to exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various physiological processes such as cellular proliferation, differentiation, and apoptosis.5]dec-3-en-2-one.

Aplicaciones Científicas De Investigación

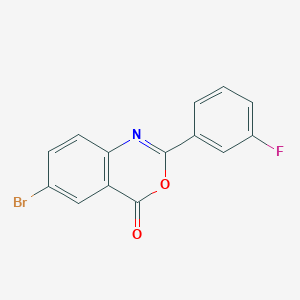

Synthesis of Azaspiro[4.5]deca-6,9-diene-3,8-dione : A study by Yang et al. (2022) describes a metal- and oxidant-free route for affording azaspiro[4.5]deca-6,9-diene-3,8-dione via photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide. This process constructs C-C and C-I bonds and is expandable to a range of iodinated spirocyclization products (Yang et al., 2022).

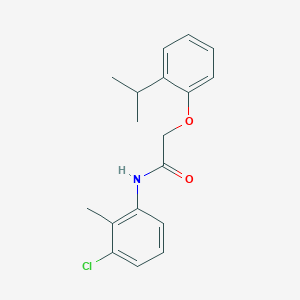

Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane : Mai et al. (2010) reported the synthesis of this compound, involving the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010).

Retropinacol Rearrangement in Synthesis : Shklyaev et al. (2011) explored the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, noting their biological activity. They used retropinacol rearrangement of the corresponding alcohol to obtain 3,3,4-trimethyl-3,4-dihydroisoquinoline derivatives (Shklyaev, Stryapunina, & Maiorova, 2011).

Study of Oxa-thia-spiro-decene Derivatives : A study by Parvez et al. (1997) investigated the crystal structures of certain oxa-thia-spiro-decene derivatives, providing insights into their molecular dimensions and intermolecular interactions (Parvez, Jeyaraj, & Yadav, 1997).

Conformational Study of Azaspiro Derivatives : Żesławska et al. (2017) conducted a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in azaspiro derivatives, contributing to the understanding of the structural aspects of these compounds (Żesławska, Jakubowska, & Nitek, 2017).

Propiedades

IUPAC Name |

4-[(4-methoxyphenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-14-7-5-13(6-8-14)12-18-15-11-16(19)21-17(15)9-3-2-4-10-17/h5-8,11,18H,2-4,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMBYYTVQXQODQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC(=O)OC23CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350651 |

Source

|

| Record name | BAS 02988700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5857-40-9 |

Source

|

| Record name | BAS 02988700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)